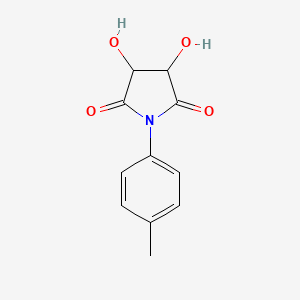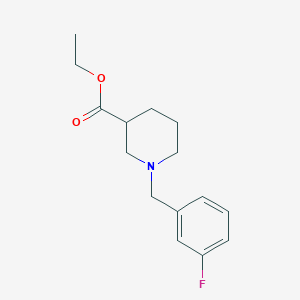
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as DOPA quinone, is a chemical compound that plays an important role in biological processes such as melanin biosynthesis, protein cross-linking, and neurotransmitter synthesis. In
作用機序
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone is a highly reactive molecule that can undergo various chemical reactions. One of the most important reactions is the formation of cross-links with proteins. This compound quinone can react with amino groups in proteins to form covalent bonds, resulting in the formation of a more stable protein structure.
This compound quinone can also undergo redox reactions, where it can be reduced back to L-3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione or oxidized to form other quinones. These redox reactions are important for the synthesis of melanin and neurotransmitters.
Biochemical and Physiological Effects:
This compound quinone has been shown to have various biochemical and physiological effects. In melanocytes, this compound quinone is involved in the formation of eumelanin, which is important for UV protection and skin pigmentation. In addition, this compound quinone has been shown to have antioxidant properties, which can protect against oxidative stress.
This compound quinone has also been shown to have cytotoxic effects. It can react with DNA and proteins, resulting in cell death. This cytotoxic effect has been exploited in the development of anticancer drugs.
実験室実験の利点と制限
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone is a highly reactive molecule that can be used in various lab experiments. Its ability to cross-link proteins makes it a useful tool for studying protein structure and function. In addition, its role in melanin biosynthesis and neurotransmitter synthesis makes it a valuable compound for studying these processes.
However, the cytotoxic effects of this compound quinone can be a limitation for lab experiments. Careful handling and disposal of this compound quinone are required to avoid exposure to researchers.
将来の方向性
There are several future directions for the study of 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone. One area of research is the development of drugs that target this compound quinone. These drugs could be used to treat diseases such as melanoma and Parkinson's disease.
Another area of research is the development of new methods for the synthesis of this compound quinone. These methods could be more efficient and environmentally friendly than current methods.
Finally, further studies are needed to fully understand the role of this compound quinone in biological processes such as protein cross-linking and neurotransmitter synthesis. This knowledge could lead to the development of new therapies for various diseases.
Conclusion:
In conclusion, this compound quinone is a highly reactive molecule that plays an important role in biological processes such as melanin biosynthesis, protein cross-linking, and neurotransmitter synthesis. Its ability to cross-link proteins makes it a valuable tool for studying protein structure and function. Further research is needed to fully understand the role of this compound quinone in these processes and to develop new therapies for various diseases.
合成法
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone can be synthesized through the oxidation of the amino acid L-3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione (L-3,4-dihydroxyphenylalanine) using oxidizing agents such as potassium ferricyanide or potassium permanganate. The reaction results in the formation of this compound quinone, which is a yellow-brown pigment.
科学的研究の応用
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone has been extensively studied for its role in melanin biosynthesis. Melanin is a pigment that gives color to the skin, hair, and eyes and protects against UV radiation. This compound quinone is an intermediate in the biosynthesis of melanin and plays a crucial role in the formation of eumelanin, which is responsible for brown and black pigmentation.
This compound quinone has also been studied for its role in protein cross-linking. Cross-linking is a process by which proteins are linked together, resulting in the formation of a more stable structure. This compound quinone has been shown to cross-link proteins in the extracellular matrix, which is important for maintaining tissue structure and function.
In addition, this compound quinone is a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play important roles in the central nervous system and are involved in various physiological processes such as mood regulation, attention, and movement.
特性
IUPAC Name |
3,4-dihydroxy-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-2-4-7(5-3-6)12-10(15)8(13)9(14)11(12)16/h2-5,8-9,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJJVAQSCYZLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(C2=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5146337.png)
![3-(1-naphthyl)-5-[3-(4-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146345.png)
![3-chloro-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5146352.png)

![8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5146369.png)
![1-(2-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146372.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146380.png)
![N-(2,5-dimethylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5146381.png)
![1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5146385.png)
![5-[1-(3-methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5146389.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5146404.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5146410.png)
![(3,4-dimethoxybenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5146412.png)
![10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5146427.png)